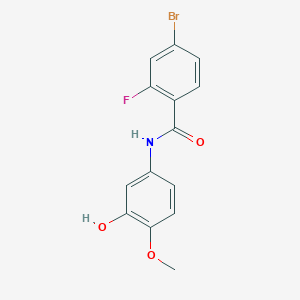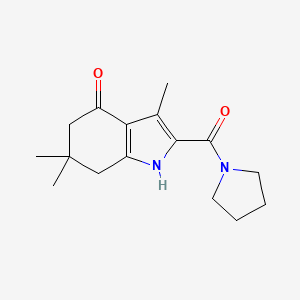
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.
作用机制
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is a potent and selective inhibitor of BTK, which plays a critical role in the signaling pathway of B cells. BTK is involved in the activation of downstream signaling pathways such as the NF-κB and PI3K pathways, which are important for the survival and proliferation of B cells. Inhibition of BTK by 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one leads to the suppression of these pathways and ultimately results in the inhibition of B cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been shown to have potent inhibitory effects on BTK activity in both in vitro and in vivo studies. It has also been shown to inhibit the proliferation of B cells and induce apoptosis in B cell malignancies. In addition, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been shown to have anti-inflammatory effects in autoimmune diseases by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, one limitation of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is its low solubility, which can make it difficult to work with in certain experiments. In addition, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has not been extensively studied in non-human models, which limits its potential applications in preclinical studies.
未来方向
There are several potential future directions for the study of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one. One area of interest is the development of combination therapies with other drugs that target different pathways in B cells. Another area of interest is the study of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one in non-human models to further understand its efficacy and potential side effects. Additionally, the development of more soluble forms of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one could potentially improve its utility in lab experiments. Overall, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has shown great potential as a therapeutic agent for various diseases and warrants further study.
合成方法
The synthesis of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 3,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-4-carboxylic acid with pyrrolidine-1-carbonyl chloride to form the pyrrolidine-1-carbonyl derivative. This is followed by a condensation reaction with 4-amino-3,5-dimethylphenol to form the desired product, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one.
科学研究应用
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
属性
IUPAC Name |
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10-13-11(8-16(2,3)9-12(13)19)17-14(10)15(20)18-6-4-5-7-18/h17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDFZTWQPPJSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
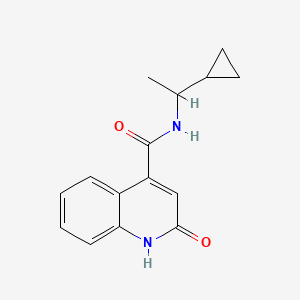

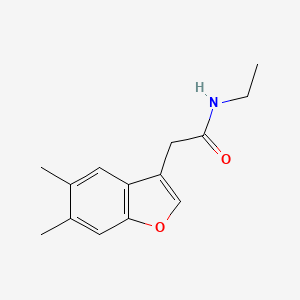
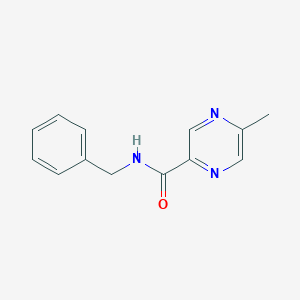
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
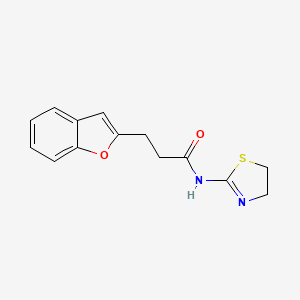
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
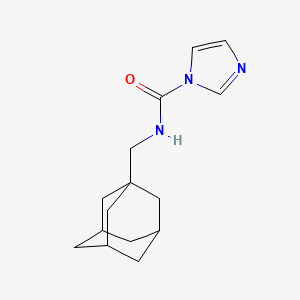
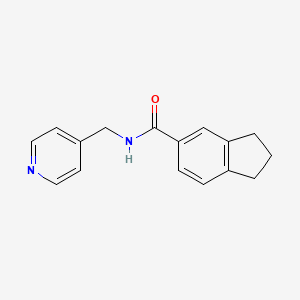
![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
